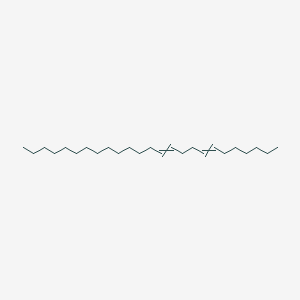
Pentacosa-7,11-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7Z,11Z)-Pentacosa-7,11-diene is a long-chain hydrocarbon with the molecular formula C25H48. It is characterized by the presence of two double bonds at the 7th and 11th positions in the Z-configuration. This compound is a type of diene, which means it contains two carbon-carbon double bonds. It is found in nature and has been studied for its role in chemical ecology, particularly in the context of insect pheromones.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (7Z,11Z)-pentacosa-7,11-diene can be achieved through various methods. One common approach involves the use of Grignard reagents in a cross-coupling reaction. The process typically starts with the preparation of a suitable precursor, such as a halogenated hydrocarbon, which is then reacted with a Grignard reagent to form the desired diene. The reaction conditions often include the use of a catalyst, such as palladium, and an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of (7Z,11Z)-pentacosa-7,11-diene may involve large-scale synthesis using similar methods as those used in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques. The use of homogeneous catalysis and controlled reaction environments ensures the efficient production of this compound .
Análisis De Reacciones Químicas
Types of Reactions
(7Z,11Z)-Pentacosa-7,11-diene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of epoxides or other oxygenated derivatives.
Reduction: This reaction involves the addition of hydrogen to the compound, typically reducing the double bonds to single bonds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common reagents include peroxides and oxygen in the presence of a catalyst such as manganese dioxide.
Reduction: Common reagents include hydrogen gas in the presence of a palladium or platinum catalyst.
Substitution: Common reagents include halogens and organometallic compounds.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Alkanes.
Substitution: Halogenated hydrocarbons and other substituted derivatives.
Aplicaciones Científicas De Investigación
(7Z,11Z)-Pentacosa-7,11-diene has several scientific research applications:
Chemistry: It is used as a model compound for studying the reactivity of dienes and the mechanisms of various chemical reactions.
Biology: It plays a role in the study of insect pheromones, particularly in the context of mating behaviors in species such as Drosophila melanogaster.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs with specific biological activities.
Mecanismo De Acción
The mechanism of action of (7Z,11Z)-pentacosa-7,11-diene involves its interaction with specific molecular targets. In the context of insect pheromones, it binds to olfactory receptors in the antennae of insects, triggering a cascade of signaling events that lead to behavioral responses such as mating. The molecular pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
(7Z,11Z)-Heptacosa-7,11-diene: Another long-chain diene with similar structural features but a longer carbon chain.
(7Z,11Z)-Nonacosa-7,11-diene: Similar to (7Z,11Z)-pentacosa-7,11-diene but with an even longer carbon chain.
Uniqueness
(7Z,11Z)-Pentacosa-7,11-diene is unique due to its specific chain length and the position of its double bonds. These structural features confer specific chemical and biological properties, making it distinct from other similar compounds. Its role as a pheromone in certain insect species further highlights its unique biological significance .
Propiedades
IUPAC Name |
pentacosa-7,11-diene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h13,15,21,23H,3-12,14,16-20,22,24-25H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWXEURPGIPNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC=CCCC=CCCCCCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693950 |
Source


|
| Record name | Pentacosa-7,11-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127599-39-7 |
Source


|
| Record name | Pentacosa-7,11-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40693950 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

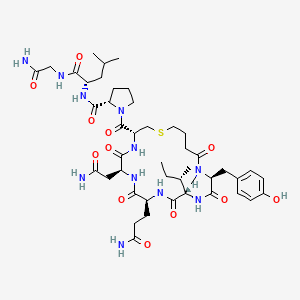
![(2R)-1-[(2R)-1-methylpiperidin-2-yl]propan-2-ol](/img/structure/B12434789.png)

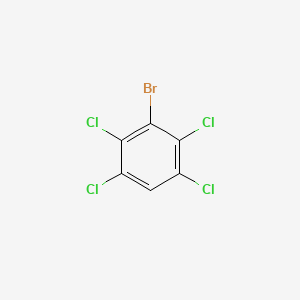
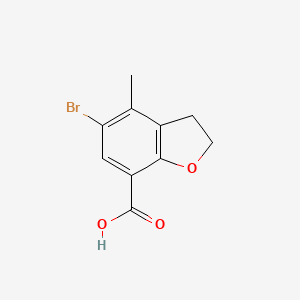
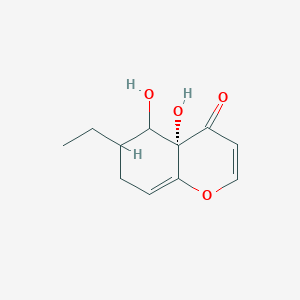
![(4-nitrophenyl)methyl (5S,6S)-6-[(1R)-1-hydroxyethyl]-4-methyl-3-[(3S,5S)-1-[(4-nitrophenyl)methoxycarbonyl]-5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B12434831.png)
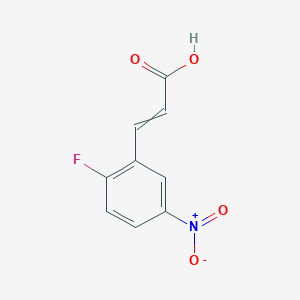
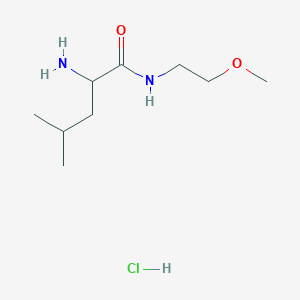
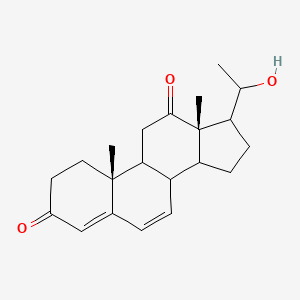
![[(3aR,5aR,11bR,13aS)-3a,5a,8,8,11b,13a-hexamethyl-3-propan-2-yl-1,2,3,4,5,5b,6,9,10,11,11a,12,13,13b-tetradecahydrocyclopenta[a]chrysen-9-yl] acetate](/img/structure/B12434850.png)

![2,3,8,11,12,16-hexamethoxy-6,14-diphenyldispiro[4.3.49.35]hexadeca-2,7,11,15-tetraene-1,4,10,13-tetrone](/img/structure/B12434858.png)
